Dihydrokainic acid

概要

説明

準備方法

合成ルートと反応条件: ジヒドロカイニン酸の合成は通常、カイニン酸の還元を伴います。 このプロセスには、制御された条件下で水素化ホウ素ナトリウムなどの還元剤を使用し、目的の還元を実現することが含まれます .

工業生産方法: ジヒドロカイニン酸の具体的な工業生産方法は広く文書化されていませんが、合成は一般的に、規模と効率を調整して、実験室設定で使用されるものと同様のプロトコルに従います。

化学反応の分析

反応の種類: ジヒドロカイニン酸は、以下を含むさまざまな化学反応を起こします。

酸化: 対応するオキソ誘導体に変換することができます。

還元: カイニン酸からジヒドロカイニン酸への還元は注目すべき反応です。

置換: 特にカルボン酸基に関与する置換反応に参加することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化ホウ素ナトリウムは、還元剤として頻繁に使用されます。

置換: 塩化チオニルなどの試薬は、カルボン酸をアシルクロリドに変換するために使用でき、その後、さらに置換反応を起こすことができます。

主要生成物: これらの反応によって生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はオキソ誘導体を生成する可能性があり、還元はジヒドロカイニン酸自体をもたらします。

4. 科学研究アプリケーション

ジヒドロカイニン酸は、以下を含むいくつかの科学研究アプリケーションを持っています。

科学的研究の応用

Neuropharmacological Applications

DHK is primarily utilized to study the effects of altered glutamate transport on neuronal excitability and synaptic transmission. By inhibiting the high-affinity uptake of glutamate, DHK increases extracellular glutamate levels, providing insights into various neurological conditions.

Effects on Neuronal Excitability

Research has demonstrated that DHK significantly impacts neuronal excitability in the hippocampus. In a study involving rat models, DHK administration led to increased extracellular concentrations of both glutamate and taurine, while also affecting field excitatory postsynaptic potentials (EPSPs) and population spikes in different hippocampal regions .

| Parameter | Before DHK | After DHK |

|---|---|---|

| Extracellular Glutamate (µM) | Baseline | Increased |

| Field EPSP Amplitude | Normal | Decreased |

| Population Spike Amplitude | Normal | Augmented |

Behavioral Studies

DHK has been employed in various behavioral assays to explore its effects on mood and cognition. For instance, studies using intracranial self-stimulation (ICSS) paradigms indicated that DHK treatment alters hedonic states without inducing dysphoria, as evidenced by increased c-Fos expression in brain regions associated with motivation and emotion .

Neurodegenerative Disease Research

DHK's role in neurodegenerative disease research is significant due to its ability to modulate glutamate levels, which are often dysregulated in conditions such as epilepsy and Alzheimer's disease.

Epilepsy Models

In models of epilepsy, DHK has been shown to influence seizure thresholds and neuronal excitability. A recent study highlighted that DHK's inhibition of GLT-1 enhances glutamate release, potentially exacerbating seizure activity but also providing a mechanism to study seizure dynamics .

| Model Type | Seizure Threshold | Glutamate Release |

|---|---|---|

| Acute Epilepsy | Decreased | Increased |

| Chronic Epilepsy | Variable | Increased |

Cognitive Impairments

DHK's effects on cognitive functions have been examined using the Morris Water Maze (MWM) test, where it was found to impair spatial memory performance in rats . This finding suggests that alterations in glutamate transport can have profound implications for learning and memory.

Therapeutic Potential

The modulation of glutamate transporters through compounds like DHK presents a promising avenue for developing therapeutic strategies for mood disorders and cognitive impairments.

Antidepressant Effects

Recent studies have indicated that microinfusion of DHK into specific brain regions can produce antidepressant-like effects. For example, DHK administration reduced immobility time in the forced swim test, suggesting enhanced mood states .

Case Studies and Findings

Several case studies highlight the diverse applications of DHK:

- A study investigating astrocytic glutamate transport found that DHK administration resulted in significant alterations in behavioral responses related to mood disorders, emphasizing its potential as a model for understanding depression .

- Another investigation into the effects of DHK on hippocampal neuronal death following global forebrain ischemia provided insights into its neuroprotective properties against excitotoxicity .

作用機序

ジヒドロカイニン酸は、主に GLT-1 グルタミン酸トランスポーターを阻害することでその効果を発揮します . この阻害はグルタミン酸の取り込みを阻害し、この神経伝達物質の細胞外レベルの上昇につながります。 グルタミン酸レベルの上昇は、グルタミン酸受容体を活性化し、さまざまな神経生理学的プロセスに影響を与える可能性があります . この化合物は、血脳関門を通過する能力は低いものの、中枢神経系内の分子標的に到達することができます .

類似の化合物:

カイニン酸: ジヒドロカイニン酸の構造アナログであり、神経毒性効果と神経科学研究での使用で知られています.

ドモイ酸: 構造的に類似した別のアナログであり、興奮性アミノ酸受容体に関連する研究に使用されています.

L-グルタミン酸: カイニン酸とジヒドロカイニン酸の両方がその作用において模倣する内因性神経伝達物質.

独自性: ジヒドロカイニン酸は、GLT-1 グルタミン酸トランスポーターを選択的に阻害するという点で独自であり、これはグルタミン酸作動性系内でより広範なまたは異なる標的を持つ可能性のある他の類似の化合物とは異なります .

類似化合物との比較

Kainic Acid: A structural analog of dihydrokainic acid, known for its neurotoxic effects and use in neuroscience research.

Domoic Acid: Another analog that shares structural similarities and is used in studies related to excitatory amino acid receptors.

L-Glutamic Acid: The endogenous neurotransmitter that both kainic acid and this compound mimic in their actions.

Uniqueness: this compound is unique in its selective inhibition of the GLT-1 glutamate transporter, which distinguishes it from other similar compounds that may have broader or different targets within the glutamatergic system .

生物活性

Dihydrokainic acid (DHK) is a potent and selective inhibitor of glutamate uptake, primarily targeting the excitatory amino acid transporter 2 (EAAT2 or GLT-1). This compound has garnered attention in neuroscience research due to its impact on glutamatergic signaling and associated behavioral outcomes. The following sections will detail its biological activity, mechanisms of action, and implications in various neurological contexts.

DHK functions as a non-transportable inhibitor of glutamate and aspartate uptake, with a reported inhibition constant () of approximately 23 μM for EAAT2, demonstrating significant selectivity over other transporters such as EAAT1 and EAAT3, which have values exceeding 3 mM . By blocking the uptake of glutamate into astrocytes, DHK increases the extracellular concentration of glutamate, which can lead to enhanced neuronal excitability and altered synaptic transmission.

Effects on Neurotransmitter Levels

Research indicates that DHK administration results in increased extracellular concentrations of both glutamate and taurine in the hippocampus. Specifically, studies have shown that DHK elevates glutamate levels significantly while affecting taurine levels differently across hippocampal regions . This differential modulation suggests that DHK may influence various aspects of synaptic plasticity and neuronal communication.

Cognitive Function

DHK has been implicated in cognitive impairment, particularly in spatial memory tasks. In the Morris Water Maze (MWM) test, rats treated with DHK exhibited deficits in spatial learning and memory retrieval, suggesting that elevated extracellular glutamate may disrupt normal cognitive processes . The compound's effects on c-Fos expression in brain regions associated with motivation and emotion further support its role in cognitive function .

Depression Models

The blockade of glutamate uptake by DHK has been associated with depressive-like symptoms in animal models. For instance, central infusion of DHK led to significant alterations in behavior indicative of anhedonia and cognitive dysfunction, common features observed in depression . Moreover, studies have shown that DHK can alleviate the antidepressant-like effects of ketamine, indicating its potential role in modulating responses to treatments for mood disorders .

Case Studies and Research Findings

Numerous studies have investigated the biological activity of DHK across different experimental paradigms:

| Study | Findings |

|---|---|

| Fallgren & Paulsen (1996) | Demonstrated increased extracellular glutamate levels following DHK infusion in vivo. |

| Bechtholt-Gompf et al. (2010) | Found that DHK impaired spatial memory performance in rats during MWM testing. |

| Duman et al. (2012) | Showed that DHK treatment disrupted the rapid antidepressant effects of ketamine through modulation of mTOR signaling pathways. |

| Anderson & Swanson (2000) | Identified that DHK increases c-Fos expression in regions linked to motivation and emotion. |

特性

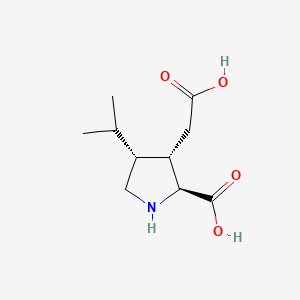

IUPAC Name |

(2S,3S,4R)-3-(carboxymethyl)-4-propan-2-ylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-5(2)7-4-11-9(10(14)15)6(7)3-8(12)13/h5-7,9,11H,3-4H2,1-2H3,(H,12,13)(H,14,15)/t6-,7+,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQPDCKOQOOQUSC-OOZYFLPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNC(C1CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200489 | |

| Record name | Dihydrokainic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52497-36-6 | |

| Record name | Dihydrokainic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52497-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrokainic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052497366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrokainic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydrokainic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROKAINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ4LMC2HN5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。